molecular formula C16H18N2O2 B14560009 4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline CAS No. 61871-77-0

4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline

Cat. No.: B14560009
CAS No.: 61871-77-0
M. Wt: 270.33 g/mol
InChI Key: MJTJOPDFCDGXFU-UHFFFAOYSA-N
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Description

4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of methoxy groups attached to the phenyl rings and an ethanimidoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline typically involves the condensation reaction between 4-methoxyaniline and 4-methoxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:

[ \text{4-Methoxyaniline} + \text{4-Methoxybenzaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline involves its interaction with specific molecular targets. The imine linkage allows it to form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-nitrobenzylidene)aniline
  • 4-Methoxy-N-(4-nitrobenzyl)aniline
  • 4-Ethoxy-N-(4-nitrobenzylidene)aniline

Uniqueness

4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline is unique due to its specific substitution pattern and the presence of the imine linkage. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.

Properties

CAS No.

61871-77-0

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-methoxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]aniline

InChI

InChI=1S/C16H18N2O2/c1-11(15-10-14(20-3)8-9-16(15)17)18-12-4-6-13(19-2)7-5-12/h4-10H,17H2,1-3H3

InChI Key

MJTJOPDFCDGXFU-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(C=CC(=C2)OC)N

Origin of Product

United States

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